2-[5-bromo-3-(trifluoroacetyl)-1H-indol-1-yl]-N-(2-methoxyphenyl)acetamide
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Overview
Description
2-[5-bromo-3-(trifluoroacetyl)-1H-indol-1-yl]-N-(2-methoxyphenyl)acetamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a bromine atom, a trifluoroacetyl group, and a methoxyphenyl group, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of 2-[5-bromo-3-(trifluoroacetyl)-1H-indol-1-yl]-N-(2-methoxyphenyl)acetamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Trifluoroacetylation: The brominated indole is reacted with trifluoroacetic anhydride to introduce the trifluoroacetyl group.
Chemical Reactions Analysis
2-[5-bromo-3-(trifluoroacetyl)-1H-indol-1-yl]-N-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Scientific Research Applications
2-[5-bromo-3-(trifluoroacetyl)-1H-indol-1-yl]-N-(2-methoxyphenyl)acetamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-[5-bromo-3-(trifluoroacetyl)-1H-indol-1-yl]-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to the observed biological effects . The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
2-[5-bromo-3-(trifluoroacetyl)-1H-indol-1-yl]-N-(2-methoxyphenyl)acetamide can be compared with other indole derivatives, such as:
2-[5-bromo-3-(trifluoroacetyl)-1H-indol-1-yl]-N-(2-methylphenyl)acetamide: This compound has a similar structure but features a methyl group instead of a methoxy group.
2-[5-bromo-3-(trifluoroacetyl)-1H-indol-1-yl]acetamide: This compound lacks the N-(2-methoxyphenyl)acetamide moiety, making it structurally simpler.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C19H14BrF3N2O3 |
---|---|
Molecular Weight |
455.2 g/mol |
IUPAC Name |
2-[5-bromo-3-(2,2,2-trifluoroacetyl)indol-1-yl]-N-(2-methoxyphenyl)acetamide |
InChI |
InChI=1S/C19H14BrF3N2O3/c1-28-16-5-3-2-4-14(16)24-17(26)10-25-9-13(18(27)19(21,22)23)12-8-11(20)6-7-15(12)25/h2-9H,10H2,1H3,(H,24,26) |
InChI Key |
DZYAWOTVCFQKTN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CN2C=C(C3=C2C=CC(=C3)Br)C(=O)C(F)(F)F |
Origin of Product |
United States |
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